

Application Notes and Protocols for Screening AZD3043 Activity

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Compound of Interest

Compound Name: AZD 3043

Cat. No.: B1666213

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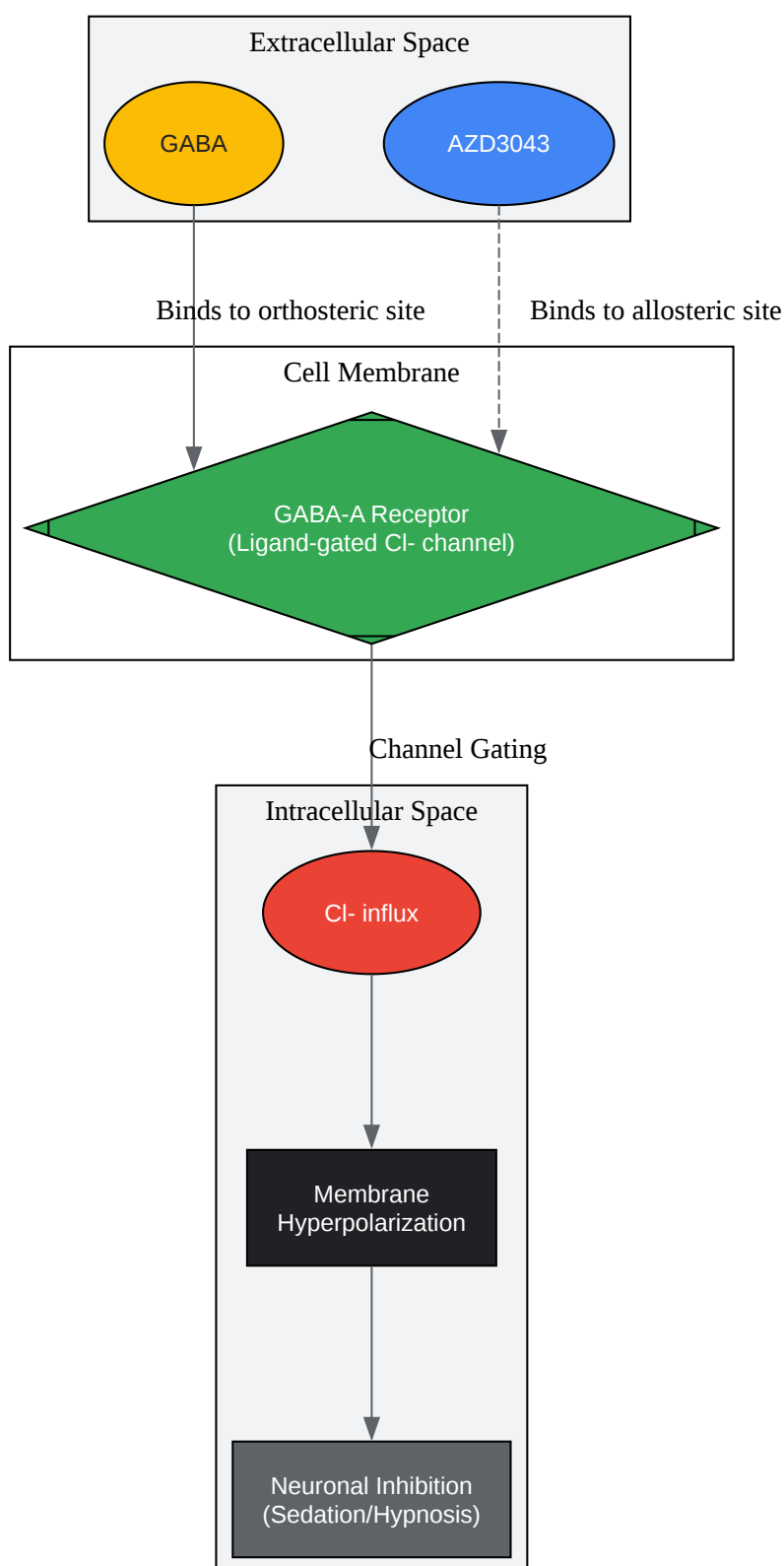
Introduction:

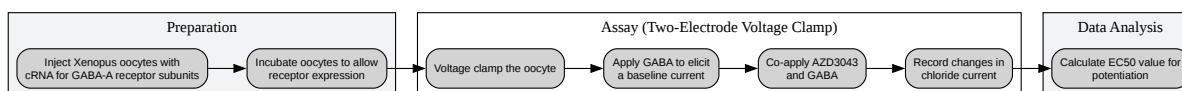
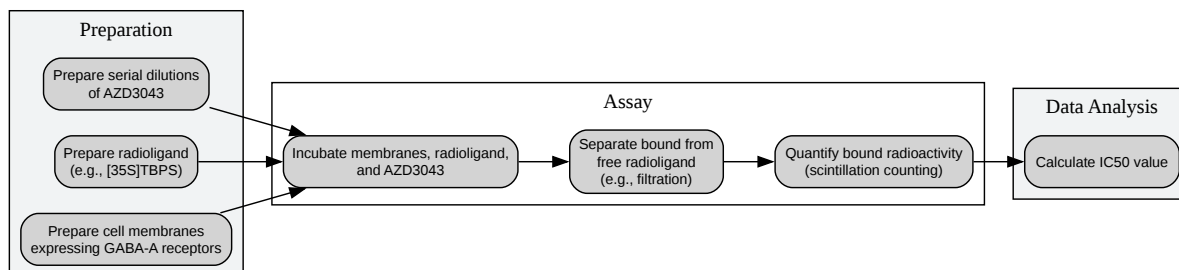
AZD3043 is a novel, metabolically labile sedative-hypnotic agent that acts as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor.^{[1][2]} Its rapid and predictable emergence from hypnosis is attributed to a fast metabolic clearance via an esterase-dependent pathway.^{[1][2]} These application notes provide detailed protocols for cell-based assays to screen and characterize the activity of AZD3043 on its primary target, the GABA-A receptor.

Mechanism of Action:

AZD3043 potentiates GABA-A receptor-mediated chloride currents, thereby enhancing the inhibitory effects of GABA in the central nervous system.^{[1][2]} This modulation leads to sedative and hypnotic effects. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

Signaling Pathway of AZD3043 at the GABA-A Receptor





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References

- 1. AZD-3043: a novel, metabolically labile sedative-hypnotic agent with rapid and predictable emergence from hypnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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